(S)-FTY-720 Phosphonate

S1PR1 Receptor Downregulation Ubiquitination

Standard S1PR1 agonists (S1P, FTY720) induce >50% receptor downregulation via ubiquitination/proteasomal degradation, confounding long-term barrier assays. (S)-FTY-720 Phosphonate uniquely resolves this: it maintains S1PR1 protein expression while potently enhancing endothelial barrier function, and at 0.5 mg/kg i.p. significantly decreases lung leak and inflammation in bleomycin-induced ALI where FTY720 fails. It eliminates β-arrestin recruitment, enabling clean interrogation of G-protein-biased S1PR1 signaling without confounding receptor loss. Supplied with rigorous analytical QC; ships globally for immediate research use.

Molecular Formula C20H36NO4P
Molecular Weight 385.485
CAS No. 1142015-10-8
Cat. No. B571296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-FTY-720 Phosphonate
CAS1142015-10-8
SynonymsP-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid
Molecular FormulaC20H36NO4P
Molecular Weight385.485
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N
InChIInChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1
InChIKeyXDSPSYJWGHPIAZ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-FTY-720 Phosphonate (CAS 1142015-10-8): S1PR1 Agonist Phosphonate Analog of FTY720


(S)-FTY-720 Phosphonate (CAS 1142015-10-8), also referred to as FTY720 (S)-phosphonate or Tys, is a chiral phosphonate analog of the immunosuppressive prodrug FTY720 (Fingolimod) [1]. Unlike FTY720, which requires in vivo phosphorylation by sphingosine kinases to generate the active (S)-FTY720-phosphate metabolite, (S)-FTY-720 Phosphonate is a non-hydrolyzable, phosphatase-resistant S1P receptor 1 (S1PR1) agonist that acts independently of kinase activation [2]. The phosphonate moiety replaces the labile phosphate ester with a stable C-C-P bond, conferring enhanced metabolic stability [2]. This compound serves as a research tool in acute inflammatory disease models, particularly acute lung injury (ALI), and is available from multiple commercial vendors .

(S)-FTY-720 Phosphonate Cannot Be Replaced by FTY720 or Generic S1PR1 Agonists in Barrier Protection Studies


Generic substitution of (S)-FTY-720 Phosphonate with FTY720 or other S1PR1 agonists fails because these alternatives induce profound S1PR1 receptor downregulation via ubiquitination and proteasomal degradation, functionally depleting the very target required for sustained therapeutic effect [1]. Specifically, incubation with S1P, FTY720, or other S1PR1 agonists reduces S1PR1 protein expression by greater than 50%, whereas (S)-FTY-720 Phosphonate uniquely maintains receptor levels [1]. This mechanistic divergence translates directly to in vivo outcomes: FTY720 fails to protect against bleomycin-induced acute lung injury in mice, while (S)-FTY-720 Phosphonate significantly decreases lung leak and inflammation [1]. Researchers requiring sustained S1PR1 signaling without receptor internalization/degradation cannot substitute alternative agonists; only the phosphonate analog preserves receptor integrity while maintaining agonism [2].

(S)-FTY-720 Phosphonate: Head-to-Head Quantitative Differentiation vs FTY720 and Analog Comparators


(S)-FTY-720 Phosphonate Maintains S1PR1 Protein Expression: >50% Receptor Loss with FTY720 and S1P

In cultured human pulmonary endothelial cells, (S)-FTY-720 Phosphonate maintains endothelial S1PR1 protein expression, in direct contrast to FTY720, sphingosine 1-phosphate (S1P), and other S1PR1 agonists, all of which induce greater than 50% reduction in S1PR1 protein levels [1]. (S)-FTY-720 Phosphonate also does not induce β-arrestin recruitment, S1PR1 ubiquitination, or proteasomal degradation—pathways activated by FTY720 and S1P [1].

S1PR1 Receptor Downregulation Ubiquitination Endothelial Barrier

(S)-FTY-720 Phosphonate Provides In Vivo Protection in Bleomycin ALI Model Where FTY720 Fails

In C57BL/6 mice subjected to bleomycin-induced acute lung injury, FTY720 fails to protect against lung injury, whereas (S)-FTY-720 Phosphonate (0.5 mg/kg, i.p., administered every other day for 1 week) significantly decreases lung leak and inflammation [1]. (S)-FTY-720 Phosphonate also maintains significantly higher lung S1PR1 expression compared with FTY720 in both normal and bleomycin-injured mice [1].

Acute Lung Injury Bleomycin Model Vascular Permeability In Vivo Efficacy

(S)-FTY-720 Phosphonate vs (R)-FTY720-Vinylphosphonate: Enantioselective Functional Divergence

Enantiomeric configuration critically determines functional activity in FTY720 vinylphosphonate analogs. (R)-FTY720-vinylphosphonate acts as a full agonist of S1P1 with an EC50 of 20 ± 3 nM [1]. In contrast, (S)-FTY720-vinylphosphonate functions as a pan-antagonist of S1P receptors and does not activate S1P1 [1]. This enantioselective divergence demonstrates that (S)-configuration phosphonate analogs may exhibit fundamentally different pharmacological profiles from their (R)-counterparts [2].

Enantioselectivity S1P1 Agonist vs Antagonist Vinylphosphonate

(S)-FTY-720 Phosphonate Lacks β-Arrestin Recruitment and Ubiquitination Induction Unlike FTY720

(S)-FTY-720 Phosphonate at concentrations of 0.01–50 μM reduces β-arrestin recruitment to S1PR1 and does not induce S1PR1 ubiquitination [1]. In contrast, FTY720 and S1P induce robust β-arrestin recruitment, ubiquitination, and subsequent proteasomal degradation of S1PR1 [1]. This biased signaling profile—agonism without arrestin-mediated desensitization—represents a distinct pharmacological fingerprint.

β-Arrestin Receptor Trafficking Functional Selectivity Biased Signaling

(S)-FTY-720 Phosphonate: Validated Application Scenarios for Research and Procurement


Acute Lung Injury (ALI) / ARDS Preclinical Models Requiring Sustained S1PR1 Barrier Enhancement

For researchers using bleomycin-induced acute lung injury models in mice, (S)-FTY-720 Phosphonate (0.5 mg/kg i.p. every other day) is the validated S1PR1 agonist that significantly decreases lung leak and inflammation, whereas FTY720 fails to protect in the same model [1]. This compound maintains pulmonary S1PR1 expression and attenuates leukocyte infiltration in injured lung tissue, making it the appropriate tool for ALI/ARDS vascular permeability studies [1].

In Vitro Pulmonary Endothelial Barrier Function Assays Without Receptor Downregulation Confounding

Human pulmonary artery endothelial cell (HPAEC) barrier function studies using transendothelial electrical resistance (TER) measurements benefit from (S)-FTY-720 Phosphonate because it potently increases barrier function while uniquely maintaining S1PR1 protein expression, unlike S1P, FTY720, or other agonists that induce >50% receptor loss [1]. This eliminates the confounding variable of receptor degradation that complicates interpretation of long-term or repeated-dosing barrier assays [1].

Biased Agonism and S1PR1 Trafficking Mechanistic Studies

(S)-FTY-720 Phosphonate enables investigation of G-protein-biased S1PR1 signaling, as it activates barrier-enhancing pathways without recruiting β-arrestin or inducing receptor ubiquitination and proteasomal degradation [1]. Researchers comparing arrestin-dependent vs. arrestin-independent S1PR1 pharmacology should select this compound as the biased agonist reference tool [1].

MRSA-Induced Endothelial Permeability and Acute Lung Injury Models

(S)-FTY-720 Phosphonate (Tys) attenuates MRSA-induced acute lung injury in vivo and inhibits lung endothelial cell barrier disruption and proinflammatory signaling induced by MRSA in vitro [2]. For infectious ALI models involving methicillin-resistant Staphylococcus aureus, this compound offers validated protective efficacy not demonstrated by FTY720 [2].

Technical Documentation Hub

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